Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate
Description
Structural Characteristics and Nomenclature
Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate exhibits a complex molecular architecture centered around a five-membered thiolan ring system that incorporates both imino and oxo functional groups attached to the sulfur atom. The International Union of Pure and Applied Chemistry nomenclature reflects the compound's structural sophistication, with the thiolan designation indicating the five-membered sulfur-containing heterocycle, while the lambda-six sulfur oxidation state accommodates both the imino nitrogen and oxo oxygen substituents. The tert-butyl carbamate protecting group attached at the 3-position of the thiolan ring provides additional structural complexity and synthetic utility.
The molecular framework can be systematically analyzed through its constituent components, beginning with the central thiolan ring that forms the structural backbone. This five-membered heterocycle contains sulfur as the heteroatom, with the ring carbons numbered sequentially from the sulfur position. The 1-position sulfur bears both an imino group (=NH) and an oxo group (=O), creating a sulfoximine functional group that represents the compound's most distinctive chemical feature. The 3-position carbon of the thiolan ring connects to the carbamate nitrogen through a direct carbon-nitrogen bond, establishing the crucial linkage between the heterocyclic core and the protective group.
The tert-butyl carbamate moiety contributes significant steric bulk and chemical stability to the overall molecular structure. The tert-butyl group, consisting of a central carbon atom bonded to three methyl groups, creates a highly branched alkyl substituent that influences both the compound's physical properties and its reactivity patterns. The carbamate functionality (–NH–CO–O–) serves as a protecting group commonly employed in synthetic organic chemistry, particularly in peptide synthesis and medicinal chemistry applications where temporary protection of amine functionalities is required.
Stereochemical considerations play an important role in defining the compound's three-dimensional structure and potential biological activity. The thiolan ring system adopts a non-planar conformation due to the tetrahedral geometry around the sulfur atom and the inherent flexibility of the five-membered ring. The sulfoximine sulfur center represents a chiral center when considering the different substituents (imino, oxo, and the two ring carbons), potentially leading to stereoisomeric forms that may exhibit distinct chemical and biological properties.
Physical and Chemical Properties
The physical and chemical properties of this compound are fundamentally influenced by its unique structural features, particularly the sulfoximine functional group and the carbamate protecting group. Sulfoximine compounds generally exhibit distinctive physicochemical characteristics that differentiate them from conventional organic functional groups, including enhanced chemical stability, unique electronic properties, and specific solubility profiles.
The sulfoximine moiety contributes to the compound's overall polarity through its zwitterionic character, where the sulfur atom carries partial positive charge while the imino nitrogen and oxo oxygen bear partial negative charges. This electronic distribution creates significant dipole moments and influences the compound's interaction with various solvents and biological systems. The presence of both hydrogen bond donor (imino NH) and acceptor sites (oxo oxygen and imino nitrogen) enhances the compound's capacity for intermolecular interactions, potentially affecting its solubility in protic solvents and its binding affinity to biological targets.
Thermal stability represents another crucial physical property, with sulfoximine compounds generally demonstrating enhanced thermal stability compared to other sulfur-containing functional groups such as sulfones or sulfoxides. The electronic configuration of the sulfoximine group, with its formal double bonds to both nitrogen and oxygen, contributes to this increased thermal stability through resonance stabilization and reduced susceptibility to thermal decomposition pathways.
| Property Category | Characteristic | Expected Range/Value |
|---|---|---|
| Molecular Polarity | Dipole Moment | Moderate to High |
| Hydrogen Bonding | Donor Sites | 1-2 (NH groups) |
| Hydrogen Bonding | Acceptor Sites | 3-4 (N, O atoms) |
| Thermal Stability | Decomposition Temperature | >150°C (estimated) |
| Chemical Stability | pH Tolerance | Stable in neutral to basic conditions |
The carbamate protecting group significantly influences the compound's chemical reactivity and stability profiles. Carbamate groups are generally stable under basic conditions but can be selectively removed under acidic conditions or through specific deprotection protocols. Recent research has demonstrated innovative deprotection methodologies using oxalyl chloride in methanol, which provides mild conditions for carbamate cleavage while maintaining functional group tolerance. This deprotection approach has shown particular utility for compounds containing acid-labile functionalities, suggesting potential applications for the present compound.
Solubility characteristics are expected to reflect the compound's amphiphilic nature, with the polar sulfoximine and carbamate groups promoting solubility in polar solvents while the tert-butyl group contributes lipophilic character. This balanced polarity profile is advantageous for pharmaceutical applications, as it may facilitate both membrane permeability and aqueous solubility, properties that are crucial for drug-like compounds.
Position within Sulfoximine Chemistry
This compound occupies a distinctive position within the broader landscape of sulfoximine chemistry, representing an advanced example of how this functional group can be incorporated into complex molecular architectures for specific synthetic and pharmaceutical applications. The emergence of sulfoximines as "rising stars" in modern drug discovery has established this functional group as a valuable tool for medicinal chemists seeking to optimize drug-like properties while maintaining biological activity.
The historical development of sulfoximine chemistry traces back to the pioneering work of Satzinger and Stoss at Gödecke AG in the 1970s, who first recognized the potential of sulfoximines as bioisosteric replacements for conventional functional groups in pharmaceutical compounds. Their early investigations led to the development of suloxifen, an antiasthmatic agent that demonstrated the viability of sulfoximines in drug development programs. This foundational work established key principles that continue to guide contemporary sulfoximine research, including the functional group's chemical stability, synthetic accessibility, and unique pharmacological properties.
Contemporary sulfoximine research has expanded significantly beyond these early discoveries, with current investigations focusing on diverse applications ranging from kinase inhibitors to antimalarial agents. The compound under consideration represents part of this modern evolution, incorporating sulfoximine functionality within a cyclic framework that may offer advantages over linear sulfoximine structures. The five-membered thiolan ring provides conformational constraints that can enhance binding selectivity and metabolic stability compared to more flexible sulfoximine analogs.
Recent clinical developments have validated the pharmaceutical potential of sulfoximine compounds, with several candidates advancing through various stages of drug development. Notable examples include ceralasertib, an ATR kinase inhibitor that incorporates sulfoximine functionality to achieve improved aqueous solubility compared to sulfone analogs, and various other programs where sulfoximines have successfully replaced conventional functional groups to overcome lead optimization challenges. These successes demonstrate that sulfoximines can serve as more than simple bioisosteric replacements, often providing genuine advantages in drug-like properties.
The specific structural features of this compound position it within the subset of cyclic sulfoximines, which represent a particularly promising area of current research. Cyclic sulfoximines offer several advantages over their acyclic counterparts, including enhanced conformational rigidity, potentially improved selectivity profiles, and unique synthetic opportunities for structural diversification. The thiolan ring system provides an optimal balance between ring strain and stability, avoiding the extreme strain of three-membered rings while maintaining the conformational advantages of small cyclic systems.
Historical Context and Development
The historical development of compounds related to this compound reflects the broader evolution of sulfoximine chemistry from a scientific curiosity to a mainstream tool in medicinal chemistry and drug discovery. The journey began with the accidental discovery of methionine sulfoximine in the 1940s, when this naturally occurring amino acid analog was found to cause severe neurological symptoms in dogs fed protein hydrolysates. This serendipitous discovery marked the first recognition of sulfoximines as biologically active compounds, though their therapeutic potential remained unexplored for several decades.
The systematic investigation of sulfoximines as pharmaceutical agents began in earnest during the 1970s with the work of Satzinger and Stoss, who were attracted to this underexplored functional group by its chemical stability and the possibility to functionalize the sulfoximine nitrogen. Their pioneering research program at Gödecke AG focused on utilizing sulfoximines as bioisosteric replacements for conventional functional groups, leading to the discovery of several important compounds including suloxifen, an antiasthmatic agent that advanced to clinical trials. This work established fundamental principles that continue to guide contemporary sulfoximine research.
The development of synthetic methodologies for sulfoximine preparation has played a crucial role in enabling the exploration of this functional group in medicinal chemistry. Early synthetic approaches were often limited by harsh reaction conditions and poor functional group tolerance, restricting the complexity of accessible sulfoximine structures. However, significant advances in synthetic methodology over the past two decades have dramatically expanded the scope of preparative sulfoximine chemistry, enabling the synthesis of increasingly complex structures such as the cyclic sulfoximine featured in the present compound.
| Historical Period | Key Development | Significance |
|---|---|---|
| 1940s | Discovery of methionine sulfoximine | First recognition of biological activity |
| 1970s | Gödecke AG research program | Systematic pharmaceutical investigation |
| 1990s-2000s | Improved synthetic methods | Enhanced synthetic accessibility |
| 2010s-Present | Clinical candidates emergence | Validation of pharmaceutical potential |
The evolution of carbamate protecting group chemistry has paralleled the development of sulfoximine chemistry, with both fields benefiting from advances in mild and selective reaction conditions. The tert-butyl carbamate protecting group, commonly known as Boc protection, has become a standard tool in organic synthesis due to its stability under basic conditions and selective removal under acidic conditions. Recent innovations in carbamate deprotection methodology, including the oxalyl chloride-methanol system, have provided new opportunities for applying these protecting groups in complex synthetic sequences while maintaining compatibility with sensitive functional groups.
The convergence of sulfoximine chemistry and carbamate protecting group methodology has enabled the development of sophisticated synthetic strategies for accessing complex molecular architectures. The compound under consideration represents a product of this convergence, combining the unique properties of sulfoximine functional groups with the synthetic utility of carbamate protection. This combination allows for the selective manipulation of specific functional groups while preserving the integrity of the sulfoximine moiety throughout synthetic sequences.
Properties
IUPAC Name |
tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-7-4-5-15(10,13)6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCUGBZJMGQOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCS(=N)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243510-41-8 | |
| Record name | tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes for Tert-Butyl Carbamate Derivatives
Condensation Reactions for Intermediate Formation
The synthesis of tert-butyl carbamate derivatives often begins with amino acid precursors. For example, the patented method for preparing (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate involves N-Boc-D-serine as the starting material. Key steps include:
Mixed Acid Anhydride Formation :
- Reagents : N-Boc-D-serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as an acid scavenger.
- Conditions : Conducted at -10°C to 5°C in anhydrous ethyl acetate to prevent side reactions.
- Mechanism : The chlorocarbonate activates the carboxylic acid group, forming a reactive intermediate for subsequent nucleophilic attack.
Amine Condensation :
Table 1: Condensation Reaction Parameters and Yields
| Parameter | Embodiment 1 | Embodiment 3 | Embodiment 6 |
|---|---|---|---|
| Temperature (°C) | -10–15 | 0–20 | 0–5 |
| N-Boc-D-Serine (g) | 51.3 | 51.3 | 57.0 |
| Benzylamine (g) | 29.48 | 40.20 | – |
| Yield (%) | 90.2 | 93.1 | 92.4 |
Phase-Transfer Alkylation for Functionalization
To introduce methoxy groups, the intermediate undergoes phase-transfer alkylation :
- Reagents : Tetrabutylammonium bromide (TBAB) as a catalyst, methyl sulfate as the alkylating agent, and potassium hydroxide as the base.
- Conditions : Reactions proceed at -10°C to 20°C in ethyl acetate, achieving near-quantitative conversion (95–97% yields).
- Stereochemical Control : The use of N-Boc-D-serine ensures retention of the (R)-configuration, critical for biological activity in derivatives like lacosamide.
Structural and Analytical Characterization
Spectroscopic Confirmation
1H NMR and mass spectrometry are pivotal for verifying structural integrity:
Comparative Analysis of Methodologies
Solvent and Temperature Effects
Industrial Applications and Scalability
The patented routes demonstrate scalability up to kilogram-scale batches with minimal yield attrition (Table 1). Key considerations include:
- Cost-Effectiveness : Isobutyl chlorocarbonate and TBAB are commercially available at industrial quantities.
- Environmental Impact : Ethyl acetate’s low toxicity and high recyclability align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate exhibits promising biological activities, making it a candidate for drug development:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral proteases, similar to known peptidomimetics targeting SARS-CoV proteases. This positions it as a potential therapeutic agent against viral infections.
- Enzyme Inhibition : The compound's structural characteristics allow for interactions with various enzymes, indicating potential inhibitory effects on proteases involved in viral replication. This could lead to the development of antiviral drugs .
- Cytotoxicity Studies : Initial cytotoxicity assays are underway to evaluate the safety profile and therapeutic window of the compound. Understanding its cytotoxic effects is crucial for determining its suitability as a drug candidate.
Drug Development
The ongoing exploration of this compound's properties may lead to innovative applications in drug discovery:
- Structural Modifications : Research indicates that modifications to the compound's structure can enhance binding affinity and selectivity for specific biological targets. This adaptability is vital for optimizing drug candidates .
Interaction Studies
Understanding the interactions of this compound with biological targets is essential for elucidating its therapeutic potential:
- Biological Mechanisms : Interaction studies focus on elucidating the mechanisms through which this compound exerts its biological effects, particularly regarding its imino group and oxothiolan ring's role in binding interactions with target proteins.
Case Studies and Research Findings
Several studies have been conducted to investigate the biological activities and potential applications of this compound:
| Study Type | Findings |
|---|---|
| In Vitro Studies | Compounds with similar structures have shown protective effects against amyloid-beta-induced toxicity in astrocytes by reducing inflammatory markers like TNF-alpha. |
| In Vivo Studies | Preliminary results suggest that similar compounds can modulate neuroinflammatory responses and improve cognitive functions in animal models of Alzheimer’s disease. |
Mechanism of Action
The mechanism of action of Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The thiolane ring and carbamate group play crucial roles in these interactions, affecting the compound’s reactivity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Carbamates and Thiolane Derivatives
Comparisons are drawn with structurally related compounds, such as:
- Tert-butyl N-(2-oxoazetidin-1-yl)carbamate : A four-membered lactam analogue.
- N-(1-oxothiolan-3-yl)carbamate derivatives: Lacking the imino group.
- Benzyl N-(1-imino-1-oxothiolan-3-yl)carbamate: Substituted with a benzyl group instead of tert-butyl.
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic data refined via SHELX reveal distinct packing patterns. For example:
The tert-butyl derivative exhibits a denser packing (smaller unit cell volume) due to steric effects, whereas the benzyl analogue forms fewer hydrogen bonds, likely due to reduced donor/acceptor accessibility . Graph set analysis (as per Etter’s formalism) highlights cyclic hydrogen-bonding motifs in the imino-oxothiolan derivative, contrasting with chain motifs in simpler carbamates .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL, H₂O) | logP (Predicted) |
|---|---|---|---|
| This compound | 145–148 | 0.5 | 1.2 |
| N-(1-oxothiolan-3-yl)carbamate | 132–135 | 2.1 | -0.3 |
| Benzyl N-(1-imino-1-oxothiolan-3-yl)carbamate | 160–163 | 0.1 | 2.8 |
The tert-butyl group increases hydrophobicity (higher logP) compared to non-alkylated analogues. The imino-oxo group reduces aqueous solubility, whereas its absence in the N-(1-oxothiolan-3-yl) derivative improves it .
Reactivity and Stability
The imino-oxo group in this compound enhances electrophilicity at the thiolane sulfur, making it more reactive toward nucleophiles than its non-imino counterparts. However, the tert-butyl carbamate moiety provides steric protection, improving thermal stability (decomposition >200°C vs. 180°C for benzyl analogues).
Methodological Considerations
- Crystallography : SHELXL enables precise refinement of displacement parameters, critical for comparing conformational flexibility in thiolane derivatives .
- Hydrogen-Bonding Analysis : Graph set analysis via Mercury reveals motif differences (e.g., R₂²(8) rings vs. C(4) chains), influencing solubility and melting points .
- Visualization : Overlaying structures in Mercury highlights steric effects of tert-butyl vs. benzyl groups on molecular packing .
Biological Activity
Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : Approximately 234.32 g/mol
The compound features a tert-butyl group, a carbamate moiety, and an imino-oxothiolan structure, which contribute to its unique chemical characteristics and potential pharmacological applications.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Antiviral Activity : Initial investigations suggest that this compound may inhibit certain viral proteases, similar to other known peptidomimetics that target SARS-CoV proteases .
- Enzyme Inhibition : The compound's structure allows for potential interactions with various enzymes, indicating possible inhibitory effects on proteases involved in viral replication.
- Cytotoxicity : Early cytotoxicity assays are necessary to evaluate its safety profile and therapeutic window.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The imino group and oxothiolan ring may play crucial roles in binding interactions with target proteins.
- Structural modifications can enhance binding affinity and selectivity for specific biological targets.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-(pyrrolidin-3-yl)carbamate | C₁₁H₁₅N₂O₂ | Contains a pyrrolidine ring instead of oxothiolan |
| Tert-butyl N-(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methylcarbamate | C₁₃H₁₉N₃O₂ | Features additional methyl groups enhancing lipophilicity |
| Tert-butyl (1-oxononan-3-yl)carbamate | C₁₂H₁₉N₃O₂ | Lacks the imino group, altering reactivity |
This table highlights how the distinct imino structure combined with the oxothiolan ring differentiates this compound from similar compounds, potentially influencing its biological activity and therapeutic applications.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds. For instance:
Study on Peptidomimetics
A study focusing on dipeptide-type inhibitors against SARS-CoV 3CL protease revealed that structural modifications significantly impacted inhibitory potency. Compounds with specific hydrophobic moieties exhibited enhanced activity, suggesting that similar modifications to this compound could yield potent inhibitors .
Fluorometric Assays
Fluorometric assays have been employed to assess the inhibitory effects of various carbamates on viral proteases. These assays measure the kinetic parameters and IC50 values, providing insights into the efficacy of these compounds as potential antiviral agents .
Future Directions
The ongoing exploration of this compound's properties may lead to innovative applications in drug discovery and development. Future studies should focus on:
- Detailed Mechanistic Studies : Elucidating the precise mechanisms of action through biochemical assays.
- Structure–Activity Relationship (SAR) Analysis : Investigating how modifications in structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
Q & A
Q. How to validate covalent binding to enzyme active sites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
